molecular formula C7H10N2O B6164685 4-(propan-2-yl)pyrimidin-5-ol CAS No. 1394923-09-1

4-(propan-2-yl)pyrimidin-5-ol

Cat. No.: B6164685
CAS No.: 1394923-09-1
M. Wt: 138.2
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Description

4-(Propan-2-yl)pyrimidin-5-ol is a pyrimidine derivative featuring an isopropyl group (-CH(CH₃)₂) at position 4 and a hydroxyl (-OH) group at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

1394923-09-1

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)pyrimidin-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and isopropyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Procedure: The 2-chloropyrimidine is reacted with isopropyl alcohol in the presence of a base to introduce the propan-2-yl group at the 4th position. This is followed by hydrolysis to introduce the hydroxyl group at the 5th position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the propan-2-yl group.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(propan-2-yl)pyrimidin-5-one .

Scientific Research Applications

4-(propan-2-yl)pyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 5th position and the propan-2-yl group at the 4th position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 4-(propan-2-yl)pyrimidin-5-ol with similar pyrimidine derivatives based on substituents, molecular formulas, molar masses, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa Key Properties/Activities
This compound 4-isopropyl, 5-OH C₇H₁₀N₂O 138.17* N/A N/A Predicted high lipophilicity
2-Chloro-5-fluoro-pyrimidin-4-ol 2-Cl, 5-F, 4-OH C₄H₂ClFN₂O 148.53 N/A ~5.91† Electron-withdrawing substituents enhance reactivity
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol 4-Cl, 2-SCH₃, 5-OH C₅H₅ClN₂OS 192.63 241–243 ~5.91† High melting point, moderate acidity
5-(4-Ethylphenyl)pyrimidin-2-ol 5-(4-ethylphenyl), 2-OH C₁₂H₁₂N₂O 200.24 N/A N/A Aromatic substituent aids π-π interactions
2-Ethylthio-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile 2-SC₂H₅, 4-oxo, 6-Ph, 5-CN C₁₃H₁₁N₃OS 265.31 N/A N/A Antibacterial activity reported

*Calculated using atomic masses. †Predicted values from analogs.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and cyano (-CN) groups reduce electron density on the pyrimidine ring, increasing reactivity toward nucleophilic attack . Hydrogen Bonding: The 5-OH group in the target compound may improve aqueous solubility relative to non-hydroxylated analogs (e.g., 5-aryl derivatives).

Analytical Tools and Characterization

  • Crystallography : Programs like SHELX () are widely used for small-molecule structure determination, applicable to confirm the stereochemistry of pyrimidine derivatives.

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